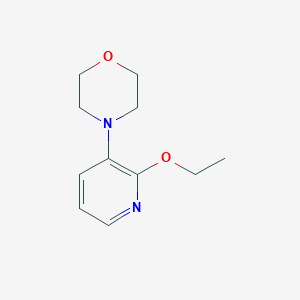

4-(2-Ethoxypyridin-3-yl)morpholine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-ethoxypyridin-3-yl)morpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-2-15-11-10(4-3-5-12-11)13-6-8-14-9-7-13/h3-5H,2,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWEVHEHCDRZAOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=N1)N2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40667252 | |

| Record name | 4-(2-Ethoxypyridin-3-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40667252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200064-08-0 | |

| Record name | 4-(2-Ethoxypyridin-3-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40667252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches for 4 2 Ethoxypyridin 3 Yl Morpholine

Retrosynthetic Analysis of the 4-(2-Ethoxypyridin-3-yl)morpholine Scaffold

Retrosynthetic analysis provides a logical framework for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection focuses on the C-N bond linking the pyridine (B92270) and morpholine (B109124) moieties. This leads to two main synthetic strategies, as illustrated in the retrosynthetic scheme.

The first and most direct approach involves a disconnection at the pyridine C3-N bond, suggesting a nucleophilic substitution or a catalyzed cross-coupling reaction. This retrosynthesis points to a 2-ethoxypyridine (B84967) substituted at the 3-position with a suitable leaving group (e.g., a halogen) and morpholine as the nucleophile. A second potential disconnection could involve the formation of the 2-ethoxy group at a later stage, starting from a 2-hydroxypyridine precursor. However, the former strategy is generally more common and efficient.

| Target Molecule | Key Disconnection | Precursor Intermediates |

|---|---|---|

| This compound | C(pyridine)-N(morpholine) bond | 2-Ethoxy-3-halopyridine + Morpholine |

| 3-Amino-2-ethoxypyridine + Dielectrophile |

Classical Synthetic Routes to this compound

Based on the retrosynthetic analysis, several classical synthetic methodologies can be employed to construct the this compound scaffold. These methods primarily revolve around forming the key C-N bond.

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) is a plausible and direct method for the synthesis of this compound. This reaction involves the attack of a nucleophile, in this case, morpholine, on an electron-deficient aromatic ring bearing a good leaving group. For this specific target, a 2-ethoxy-3-halopyridine, such as 3-fluoro- or 3-chloro-2-ethoxypyridine, would serve as the electrophilic partner.

The ethoxy group at the C2 position of the pyridine ring is an electron-donating group, which can deactivate the ring towards nucleophilic attack. However, the electronegativity of the nitrogen atom in the pyridine ring and the presence of a halogen at the C3 position can still render the molecule susceptible to SNAr, particularly under forcing conditions such as elevated temperatures or the use of a strong base. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Hypothetical Reaction Conditions for SNAr:

| Electrophile | Nucleophile | Solvent | Base | Temperature (°C) |

| 3-Fluoro-2-ethoxypyridine | Morpholine | DMF | K₂CO₃ | 100-150 |

| 3-Chloro-2-ethoxypyridine | Morpholine | DMSO | NaH | 120-180 |

Palladium-Catalyzed Cross-Coupling Reactions for Pyridine-Morpholine Linkage

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, offers a powerful and versatile alternative for the formation of the C-N bond. This method is often preferred over SNAr due to its milder reaction conditions and broader substrate scope. In this approach, a 3-halo-2-ethoxypyridine (typically 3-bromo- or 3-iodo-2-ethoxypyridine) is coupled with morpholine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.

The choice of ligand is critical for the success of the Buchwald-Hartwig reaction, with bulky, electron-rich phosphine ligands generally providing the best results. The base is required to deprotonate the morpholine, generating the active nucleophile.

Representative Catalytic Systems for Buchwald-Hartwig Amination:

| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent |

| 3-Bromo-2-ethoxypyridine | Morpholine | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene |

| 3-Iodo-2-ethoxypyridine | Morpholine | Pd(OAc)₂ | BINAP | NaOtBu | Dioxane |

Multi-Step Conversions from Precursor Intermediates

The synthesis of this compound can also be achieved through a multi-step sequence starting from more readily available precursors, such as nicotinic acid derivatives. One possible route involves the initial synthesis of 2-chloro-3-aminopyridine. This intermediate can then undergo an etherification reaction to introduce the ethoxy group, followed by a reaction to couple the morpholine moiety.

For instance, 2-chloro-3-nitropyridine can be prepared and subsequently reduced to 2-chloro-3-aminopyridine. The ethoxy group can be introduced via a nucleophilic substitution of the chloride with sodium ethoxide. The final step would then be the formation of the morpholine ring, potentially through a double alkylation of the 3-amino group with a suitable dielectrophile, or more likely, the coupling of a pre-formed morpholine ring to the pyridine scaffold.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. This can be achieved through various strategies, including the use of less hazardous solvents and reagents, and the development of more atom-economical and energy-efficient reactions.

Solvent-Free and Environmentally Benign Reaction Conditions

One of the key tenets of green chemistry is the reduction or elimination of volatile organic solvents. For the synthesis of pyridylamines, solvent-free reaction conditions have been explored, often in conjunction with microwave irradiation to accelerate reaction rates.

For instance, a one-pot, solvent-free synthesis of substituted pyridines can be achieved through a multi-component reaction. While not a direct synthesis of the target molecule, this approach highlights the potential for developing more environmentally friendly routes. In the context of the classical methods discussed, SNAr reactions could potentially be performed under solvent-free conditions by heating the neat reactants, possibly with a solid-supported base.

Similarly, advancements in palladium-catalyzed cross-coupling reactions have led to the development of catalytic systems that are active in more environmentally benign solvents, such as water or ethanol, or even under solvent-free conditions. The use of microwave-assisted heating in these reactions can significantly reduce reaction times and energy consumption.

Potential Green Chemistry Modifications:

| Reaction Type | Green Modification | Potential Benefits |

| SNAr | Solvent-free, microwave irradiation | Reduced solvent waste, faster reaction |

| Buchwald-Hartwig | Use of aqueous or bio-based solvents | Reduced toxicity and environmental impact |

| Multi-component | One-pot, solvent-free synthesis | Increased atom economy, reduced waste |

Atom Economy and Reaction Efficiency Optimization

Atom economy is a principle of green chemistry that measures the efficiency of a chemical process by calculating the proportion of reactant atoms that are incorporated into the final desired product. An ideal reaction would have a 100% atom economy. For any potential synthesis of this compound, optimizing atom economy would involve choosing pathways that minimize the formation of byproducts. For instance, an addition reaction would be more atom-economical than a substitution reaction that generates salt waste.

Reaction efficiency is determined by the chemical yield, reaction time, and the simplicity of the procedure. Optimization would involve screening various catalysts, solvents, temperatures, and reactant ratios to maximize the yield and minimize the resources consumed. However, without a documented synthesis, specific data on yields, reaction conditions, or potential optimizations for this compound are unavailable.

Novel Synthetic Pathways and Methodological Advancements

Modern synthetic chemistry continually seeks to develop novel pathways that offer improvements in selectivity, efficiency, and environmental impact over classical methods.

Chemo- and Regioselective Synthesis

For a molecule like this compound, achieving high chemo- and regioselectivity is crucial. A synthetic strategy must ensure that morpholine selectively attacks the C3 position of the pyridine ring, and not other positions. Furthermore, the reaction conditions must be chosen to avoid unwanted side reactions with the ethoxy group. The choice of catalyst and directing groups on the pyridine ring would be critical in controlling this selectivity. Without experimental validation, any discussion remains purely theoretical.

Microwave-Assisted and Flow Chemistry Applications

Microwave-assisted synthesis often leads to dramatic reductions in reaction times, increased yields, and sometimes different selectivities compared to conventional heating. It is plausible that a Buchwald-Hartwig or SNAr reaction to form this compound could be significantly accelerated using microwave irradiation.

Flow chemistry, where reactants are continuously pumped through a reactor, offers advantages in terms of safety, scalability, and process control. A multi-step synthesis could potentially be streamlined into a continuous flow process, improving efficiency and reproducibility. Researchers have successfully applied flow chemistry to the synthesis of various substituted pyridines, suggesting its potential applicability here, although no specific examples for this compound exist. wikipedia.orgresearchgate.net

Biocatalytic Approaches (If Applicable)

Biocatalysis utilizes enzymes to perform chemical transformations, often with high selectivity and under mild, environmentally friendly conditions. While biocatalytic methods for the synthesis of amine-containing pharmaceuticals are an active area of research, their application to the synthesis of a specific, non-natural structure like this compound is not documented. Such an approach would require the discovery or engineering of a specific enzyme capable of catalyzing the C-N bond formation between the pyridine and morpholine moieties, which is a significant scientific challenge.

Reaction Mechanisms and Kinetic Studies Involving 4 2 Ethoxypyridin 3 Yl Morpholine

Mechanistic Elucidation of Formation Reactions

The formation of 4-(2-ethoxypyridin-3-yl)morpholine involves the creation of a carbon-nitrogen bond between the morpholine (B109124) ring and the pyridine (B92270) scaffold. Two primary mechanistic pathways are plausible for this synthesis: Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr):

This mechanism is a probable route for the synthesis of this compound, likely starting from a 2-ethoxypyridine (B84967) ring bearing a suitable leaving group (such as a halogen) at the 3-position. The reaction proceeds via a two-step addition-elimination process. wikipedia.org

Step 1: Nucleophilic Attack: The nitrogen atom of morpholine, acting as a nucleophile, attacks the electron-deficient C-3 position of the substituted pyridine ring. This attack is facilitated by the electron-withdrawing nature of the pyridine nitrogen, which helps to stabilize the resulting intermediate. The attack temporarily disrupts the aromaticity of the pyridine ring, forming a high-energy anionic intermediate known as a Meisenheimer complex. nih.gov The negative charge in this complex is delocalized over the pyridine ring and is particularly stabilized by the nitrogen atom. stackexchange.com

Step 2: Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored through the expulsion of the leaving group (e.g., chloride, bromide). This step is typically fast.

The regioselectivity of the nucleophilic attack is directed to the positions ortho and para to the ring nitrogen, making the 3-position a less favored site for direct substitution on an unsubstituted pyridine ring. stackexchange.com However, the presence of the ethoxy group at the 2-position can influence the electron distribution in the ring, potentially activating the 3-position for nucleophilic attack. The reaction is typically carried out in the presence of a base to deprotonate the morpholine nitrogen, increasing its nucleophilicity, and is often facilitated by heating. youtube.com

Buchwald-Hartwig Amination:

A more modern and versatile method for the formation of aryl amines is the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction offers a powerful alternative for synthesizing this compound, especially from a 3-halo-2-ethoxypyridine. The catalytic cycle generally involves three key steps:

Oxidative Addition: A low-valent palladium(0) complex reacts with the 3-halo-2-ethoxypyridine, inserting the palladium into the carbon-halogen bond to form a palladium(II) species.

Amine Coordination and Deprotonation: Morpholine coordinates to the palladium(II) center. In the presence of a base, the morpholine is deprotonated to form a palladium amido complex.

Reductive Elimination: The desired C-N bond is formed as the this compound is eliminated from the palladium center, regenerating the palladium(0) catalyst. wikipedia.org

The choice of ligands on the palladium catalyst is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine (B1218219) ligands such as XPhos often being employed to promote the reductive elimination step and stabilize the catalytic intermediates. tcichemicals.com

Table 1: Comparison of Plausible Formation Reactions for this compound

| Feature | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |

| Starting Materials | 3-Halo-2-ethoxypyridine, Morpholine | 3-Halo-2-ethoxypyridine, Morpholine |

| Catalyst | Typically uncatalyzed, but base-mediated | Palladium complex (e.g., Pd(dba)2) with a phosphine ligand (e.g., XPhos) |

| Reaction Conditions | Often requires high temperatures and polar aprotic solvents | Milder conditions, often with a non-polar solvent like toluene |

| Key Intermediate | Meisenheimer complex | Palladium(II)-amido complex |

| Scope | Can be limited by the reactivity of the pyridine substrate | Generally broader substrate scope and higher functional group tolerance |

Degradation Pathways and Stability Mechanisms

The degradation of this compound can be anticipated to proceed through pathways observed for both the morpholine and pyridine ring systems.

Morpholine Ring Degradation:

Microbial degradation of the morpholine ring is a well-studied process. nih.gov The primary point of attack is often the C-N bond. A common pathway involves the initial cleavage of a C-N bond, which can be initiated by a cytochrome P-450 monooxygenase. nih.gov This leads to the formation of an open-chain amino acid derivative, such as 2-(2-aminoethoxy)acetic acid. nih.gov This intermediate can then undergo further degradation through deamination and oxidation. The stability of the morpholine ring in this compound will likely be influenced by the electronic effects of the substituted pyridine ring.

Pyridine Ring Degradation:

The pyridine ring is generally more resistant to degradation than the morpholine ring due to its aromaticity. However, under certain conditions, such as microbial action or strong oxidizing environments, the pyridine ring can be hydroxylated and subsequently cleaved. The presence of the ethoxy and morpholinyl substituents will influence the sites of initial enzymatic attack.

Hydrolytic Stability:

The ethoxy group on the pyridine ring could be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of a hydroxypyridine derivative. The C-N bond linking the morpholine and pyridine rings is generally stable to hydrolysis but could be cleaved under harsh conditions.

Table 2: Potential Degradation Products of this compound

| Degradation Pathway | Potential Products |

| Morpholine Ring Cleavage | 2-(2-(2-Ethoxypyridin-3-ylamino)ethoxy)acetic acid |

| Ethoxy Group Hydrolysis | 4-(2-Hydroxypyridin-3-yl)morpholine |

| Pyridine Ring Oxidation | Various hydroxylated and ring-opened products |

Kinetic Profiling of Key Synthetic Steps

While specific kinetic data for the synthesis of this compound is not available, kinetic studies of analogous nucleophilic aromatic substitution and Buchwald-Hartwig reactions provide valuable insights.

Kinetics of Nucleophilic Aromatic Substitution:

The rate of SNAr reactions is typically dependent on the concentrations of both the aryl halide and the nucleophile, following second-order kinetics. The rate-determining step is usually the initial nucleophilic attack to form the Meisenheimer complex. stackexchange.com The reaction rate is highly sensitive to the nature of the leaving group and the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups on the pyridine ring would be expected to increase the reaction rate by stabilizing the anionic intermediate. Kinetic studies on similar systems have shown that the Brønsted-type plot (logarithm of the rate constant versus the pKa of the leaving group) can be linear or exhibit a downward curvature, providing information about the transition state and whether the reaction proceeds through a stepwise or concerted mechanism. nih.gov

Kinetics of Buchwald-Hartwig Amination:

The kinetics of Buchwald-Hartwig aminations are more complex due to the multi-step catalytic cycle. The reaction rate can be influenced by the concentrations of the catalyst, aryl halide, and amine, as well as the nature of the ligand and base. Kinetic studies on similar cross-coupling reactions have often shown a first-order dependence on the concentration of the aryl halide and the catalyst. The reaction order with respect to the amine and base can be more variable and depends on the specific reaction conditions and the rate-determining step of the catalytic cycle. researchgate.net

Table 3: Representative Kinetic Parameters for Analogous Amination Reactions

| Reaction Type | Rate Law (General Form) | Factors Influencing Rate |

| SNAr | Rate = k[Aryl Halide][Nucleophile] | Leaving group ability, electronic effects of substituents, solvent polarity, temperature |

| Buchwald-Hartwig | Rate = k[Catalyst]a[Aryl Halide]b[Amine]c | Ligand structure, base strength, temperature, solvent |

| (a, b, c are reaction orders) |

Transition State Analysis in this compound Conversions

Computational chemistry, particularly density functional theory (DFT) calculations, provides a powerful tool for analyzing the transition states of chemical reactions.

Transition State of SNAr Reactions:

For a stepwise SNAr reaction, two transition states would be involved, corresponding to the formation and breakdown of the Meisenheimer intermediate. The first transition state, leading to the formation of the intermediate, is typically higher in energy and thus represents the rate-determining step. Computational studies of similar reactions show a transition state where the C-N bond is partially formed, and the negative charge is delocalized onto the pyridine ring. nih.gov In some cases, particularly with very good leaving groups or highly reactive nucleophiles, the reaction may proceed through a concerted mechanism with a single transition state where the C-N bond formation and C-Leaving Group bond cleavage occur simultaneously. nih.gov

Transition State of Buchwald-Hartwig Amination:

The transition states in the Buchwald-Hartwig catalytic cycle are more numerous and complex. Key transition states include those for oxidative addition, transmetalation (or amine deprotonation), and reductive elimination. DFT calculations on model systems have shown that the reductive elimination step is often the turnover-limiting step. The transition state for this step involves a three-centered arrangement of the palladium, the nitrogen of the amido ligand, and the ipso-carbon of the aryl group. The geometry and energy of this transition state are highly dependent on the steric and electronic properties of the phosphine ligand. rsc.org

Advanced Spectroscopic Characterization and Structural Elucidation of 4 2 Ethoxypyridin 3 Yl Morpholine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Multi-Dimensional NMR for Conformational Analysis (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign the proton (¹H) and carbon (¹³C) signals and to understand the conformational dynamics of 4-(2-Ethoxypyridin-3-yl)morpholine, a suite of multi-dimensional NMR experiments is employed.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would reveal the coupling between the protons on the pyridine (B92270) ring and within the morpholine (B109124) ring, confirming their respective spin systems. For instance, the proton at position 4 of the pyridine ring would show a correlation to the proton at position 5.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is instrumental in assigning the carbon signals based on their attached, and usually pre-assigned, protons. Each CH, CH₂, and CH₃ group in the molecule would produce a cross-peak in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting the different fragments of the molecule. For example, HMBC would show correlations from the protons of the ethoxy group to the C2 carbon of the pyridine ring, and from the morpholine protons to the C3 and C4 carbons of the pyridine ring, thus confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are directly bonded. This is particularly useful for determining the preferred conformation and stereochemistry. For this compound, NOESY could reveal through-space interactions between the protons of the ethoxy group and the proton at position 4 of the pyridine ring, or between the morpholine protons and the pyridine ring protons, providing insights into the rotational conformation around the C-N and C-O bonds.

To illustrate, a study on N-substituted morpholines utilized 1D and 2D NMR methods to confirm the chair conformation of the morpholine ring. nih.gov Similarly, the characterization of 4-[(pyridin-3-yl)diazenyl]morpholine involved ¹H and ¹³C NMR for structural confirmation. nih.govresearchgate.net

Table 1: Illustrative ¹H and ¹³C NMR Data for a Substituted Pyridinyl-Morpholine Moiety

| Position | ¹H Chemical Shift (ppm) (Multiplicity, J in Hz) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations | Key NOESY Correlations |

| Pyridine-H4 | ~7.5 (d, J=7.5) | ~135.0 | C2, C6, C5 | Morpholine-Hα |

| Pyridine-H5 | ~7.2 (t, J=7.5) | ~123.0 | C3, C4, C6 | Pyridine-H4, Pyridine-H6 |

| Pyridine-H6 | ~8.1 (d, J=7.5) | ~148.0 | C2, C4, C5 | Pyridine-H5 |

| Ethoxy-CH₂ | ~4.4 (q, J=7.0) | ~62.0 | C2, Ethoxy-CH₃ | Ethoxy-CH₃, Pyridine-H(if proximate) |

| Ethoxy-CH₃ | ~1.4 (t, J=7.0) | ~14.5 | Ethoxy-CH₂ | Ethoxy-CH₂ |

| Morpholine-Hα (to N) | ~3.2 (t, J=4.5) | ~50.0 | C3, Morpholine-Hβ | Pyridine-H4, Morpholine-Hβ |

| Morpholine-Hβ (to O) | ~3.8 (t, J=4.5) | ~67.0 | Morpholine-Hα | Morpholine-Hα |

Note: This data is hypothetical and serves to illustrate the expected NMR correlations.

Isotopic Labeling for Mechanistic Insight

Isotopic labeling, where an atom is replaced by its isotope (e.g., ¹³C, ¹⁵N, or ²H), is a powerful technique for elucidating reaction mechanisms and tracking metabolic pathways. nih.gov In the context of this compound, if its formation or subsequent reactions were being studied, introducing a ¹⁵N label into the pyridine or morpholine ring could provide unambiguous proof of bond formations or cleavages by observing the resulting changes in the NMR and mass spectra. nih.gov For instance, ¹⁵N NMR or ¹H-¹⁵N HMBC experiments would definitively identify the nitrogen-containing fragments of the molecule.

Advanced Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the molecular weight and elemental composition of a compound and can be used to deduce its structure by analyzing its fragmentation patterns.

Fragmentation Pathway Analysis and Structural Corroboration

In a mass spectrometer, a molecule is ionized and then fragmented. The pattern of fragment ions is characteristic of the molecule's structure. For this compound, high-resolution mass spectrometry (HRMS) would first be used to determine its exact mass and confirm its elemental formula. Subsequently, tandem mass spectrometry (MS/MS) would be performed to induce fragmentation and analyze the resulting ions.

Expected fragmentation pathways would likely involve:

Cleavage of the ethoxy group, resulting in the loss of ethylene (B1197577) (28 Da) or an ethoxy radical (45 Da).

Fragmentation of the morpholine ring, often leading to a characteristic loss of C₂H₄O (44 Da).

Cleavage of the bond between the pyridine ring and the morpholine nitrogen.

By analyzing the masses of these fragment ions, the connectivity of the molecule can be pieced together, corroborating the structure determined by NMR. Studies on similar heterocyclic systems have established characteristic fragmentation patterns that aid in structural identification. nih.govresearchgate.net

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Structure |

| [M]+• | Intact molecular ion |

| [M - C₂H₄]+• | Loss of ethylene from the ethoxy group |

| [M - C₂H₅O]⁺ | Loss of the ethoxy group |

| [M - C₄H₈NO]⁺ | Cleavage of the morpholine ring |

| [C₇H₈N₂O]⁺ | Pyridine ring with ethoxy group |

| [C₅H₄N]⁺ | Pyridine ring fragment |

Note: This data is predictive and based on common fragmentation patterns of related structures.

Ion Mobility Mass Spectrometry (IM-MS) for Conformational Discrimination

Ion Mobility-Mass Spectrometry (IM-MS) is an advanced technique that separates ions not only by their mass-to-charge ratio but also by their size and shape (collision cross-section). This allows for the discrimination of different conformations or isomers of a molecule that may be present in the gas phase. For a flexible molecule like this compound, which can adopt different rotational conformations, IM-MS could potentially separate and characterize these conformers. This technique has been successfully applied to study the conformations of other complex organic molecules.

X-Ray Crystallography for Solid-State Structure Determination

The most definitive method for determining the three-dimensional structure of a molecule is single-crystal X-ray diffraction. This technique requires a suitable single crystal of the compound. If a crystal of this compound can be grown, X-ray crystallography would provide precise bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the solid state. It would also show how the molecules pack together in the crystal lattice, including any intermolecular interactions such as hydrogen bonds or π-stacking.

For example, the crystal structures of related morpholine-containing compounds, such as 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one nih.gov and 4-[(pyridin-3-yl)diazenyl]morpholine nih.govresearchgate.net, have been determined, revealing details like the chair conformation of the morpholine ring and the relative orientations of the aromatic and heterocyclic rings. These studies serve as a benchmark for what could be expected from a crystallographic analysis of this compound.

Table 3: Illustrative Crystallographic Parameters for a Pyridinyl-Morpholine Derivative

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| β (°) | 105.5 |

| Volume (ų) | 1550 |

| Z (molecules/unit cell) | 4 |

| Dihedral Angle (Pyridine-Morpholine) | ~45° |

Note: This data is based on published structures of similar compounds and is for illustrative purposes only.

Crystal Packing and Intermolecular Interactions

There is currently no published single-crystal X-ray diffraction data for this compound in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases. Consequently, a definitive analysis of its crystal packing and the specific nature of its intermolecular interactions, such as hydrogen bonding or π-stacking, cannot be provided at this time. While crystal structures of related morpholine- and pyridine-containing compounds exist researchgate.netnih.govnih.gov, extrapolating this information to predict the precise crystal structure of the title compound would be speculative. Computational crystal structure prediction (CSP) studies, which can provide theoretical insights into packing motifs, have also not been reported for this specific molecule. researchgate.net

Polymorphism and Co-crystallization Studies

A comprehensive search of the scientific literature yielded no studies on the polymorphic behavior or co-crystallization of this compound. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical aspect of pharmaceutical development and materials science. unimib.it However, no polymorph screening or characterization of different crystalline forms for this compound has been documented. Similarly, there are no reports of attempts to form co-crystals of this compound with other molecules to modify its physicochemical properties.

Chiroptical Spectroscopy (If Chiral Analogues are Investigated)

The investigation of chiral analogues of this compound using chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) or Vibrational Circular Dichroism (VCD), has not been reported. The parent molecule is achiral. For chiroptical studies to be relevant, chiral derivatives would need to be synthesized, for instance, by introducing a stereocenter in the morpholine or ethoxy group. As there are no publications on the synthesis or analysis of such chiral analogues, no data on their chiroptical properties is available.

Theoretical and Computational Chemistry Studies on 4 2 Ethoxypyridin 3 Yl Morpholine

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental in understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Descriptors

No dedicated Density Functional Theory (DFT) studies on 4-(2-Ethoxypyridin-3-yl)morpholine have been identified in the surveyed literature. Such a study would typically involve optimizing the molecule's geometry to find its most stable three-dimensional structure.

From this optimized structure, various electronic properties and reactivity descriptors could be calculated, including:

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between them indicates the molecule's chemical stability.

Electron Density Distribution: This reveals the electron-rich and electron-poor regions of the molecule, which is key to predicting sites for electrophilic and nucleophilic attacks.

Without specific research, no data tables for these parameters can be provided.

Ab Initio Calculations for Conformational Landscapes

There are no available ab initio studies detailing the conformational landscape of this compound. Ab initio methods, which are based on first principles without empirical data, would be employed to explore the potential energy surface of the molecule. This involves analyzing the rotation around single bonds—specifically the bonds connecting the morpholine (B109124) and ethoxy groups to the pyridine (B92270) ring—to identify stable conformers and the energy barriers between them.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are powerful tools for studying the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment.

Conformational Sampling and Tautomerism

No published MD simulation studies were found that focus on the conformational sampling or potential tautomerism of this compound. An MD simulation would track the atomic movements of the molecule over a period, allowing for a thorough exploration of its accessible shapes (conformations). This would reveal the flexibility of the morpholine ring (e.g., chair-boat interconversion) and the orientation of the ethoxy group relative to the pyridine ring.

Solvent Effects on Molecular Conformation

Research on the influence of different solvents on the conformation of this compound through MD simulations is not available. Such studies would involve simulating the molecule in explicit solvent environments (e.g., water, ethanol, DMSO) to understand how intermolecular interactions with solvent molecules affect its preferred shape and dynamic behavior.

Docking and Molecular Modeling Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. This is often used to predict the interaction between a small molecule and a protein target.

No specific docking or molecular modeling studies targeting receptors or enzymes with this compound were found in the scientific literature. If such studies were performed, they would identify the likely binding pose of the compound in the active site of a specific protein, calculate a binding affinity score, and detail the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) stabilizing the complex. This information is crucial for understanding the molecule's potential biological interactions at a molecular level, separate from any clinical outcomes.

Binding Site Interactions and Ligand-Target Complementarity

The interaction of a ligand, such as this compound, with its biological target is fundamental to its pharmacological activity. Computational methods, particularly molecular docking and molecular dynamics simulations, are instrumental in elucidating these interactions at an atomic level. These methods predict the preferred orientation of the ligand within the binding site of a protein and characterize the non-covalent interactions that stabilize the ligand-protein complex.

Key interactions that would be analyzed for this compound include:

Hydrogen Bonds: The nitrogen atom of the pyridine ring and the oxygen atom of the morpholine ring can act as hydrogen bond acceptors, while the hydrogen atoms on the carbon atoms adjacent to the nitrogen in the morpholine ring could potentially act as weak hydrogen bond donors. The specific amino acid residues in the binding pocket (e.g., serine, threonine, tyrosine, aspartate, glutamate) would determine the formation of these crucial interactions.

Hydrophobic Interactions: The ethyl group of the ethoxy substituent and the aliphatic backbone of the morpholine ring can engage in hydrophobic interactions with nonpolar amino acid residues like valine, leucine, isoleucine, and phenylalanine within the binding site.

π-π Stacking: The pyridine ring of the molecule can participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

The concept of ligand-target complementarity refers to the degree to which the shape and chemical properties of the ligand match those of the binding site. A high degree of complementarity is generally associated with higher binding affinity and selectivity. For this compound, its three-dimensional conformation, including the relative orientation of the pyridine and morpholine rings, would be critical for fitting snugly into the binding pocket of its target.

In studies of other morpholine-containing inhibitors, such as those targeting phosphoinositide 3-kinase, the morpholine ring has been shown to be crucial for anchoring the molecule in the ATP-binding site through key hydrogen bond interactions. nih.gov Similarly, computational studies on pyrido[3,4-d]pyrimidine inhibitors have highlighted the importance of hydrogen bonding with specific residues like Gly605 and hydrophobic interactions with residues such as Val539 and Leu654 for potent inhibition. mdpi.com

Table 1: Potential Binding Site Interactions for this compound

| Interaction Type | Potential Interacting Moiety on Ligand | Potential Interacting Amino Acid Residues |

| Hydrogen Bond Acceptor | Pyridine Nitrogen, Morpholine Oxygen | Ser, Thr, Tyr, Asn, Gln, Asp, Glu, His |

| Hydrophobic Interactions | Ethoxy Group, Morpholine Ring | Val, Leu, Ile, Ala, Met, Phe, Trp, Pro |

| π-π Stacking | Pyridine Ring | Phe, Tyr, Trp, His |

Free Energy Perturbation (FEP) and Alchemical Transformations

Free Energy Perturbation (FEP) is a powerful computational method used to calculate the relative binding free energies of a series of related ligands to a common biological target. vu.nl This technique is based on the principles of statistical mechanics and involves the "alchemical" transformation of one molecule into another through a series of non-physical intermediate steps. By calculating the free energy change for this transformation in both the unbound (in solvent) and bound (in the protein binding site) states, the relative binding free energy (ΔΔG) between the two ligands can be determined using a thermodynamic cycle.

The primary advantage of FEP is its potential for high accuracy in predicting changes in binding affinity resulting from small chemical modifications. This makes it an invaluable tool in lead optimization during drug discovery. For instance, FEP could be used to predict the effect of modifying the ethoxy group of this compound to a methoxy (B1213986) or propoxy group, or substituting the pyridine ring with another heterocycle.

The FEP calculation process involves:

System Setup: Creating detailed atomic models of the protein-ligand complexes and the solvated ligands.

Alchemical Transformation: Defining a pathway for gradually transforming one ligand into another. This is typically done by varying a coupling parameter, λ, from 0 to 1.

Molecular Dynamics Simulations: Running extensive molecular dynamics simulations at several intermediate λ values to sample the conformational space of the system.

Free Energy Calculation: Using statistical mechanics formulas to calculate the free energy difference between the initial and final states.

Recent advances in computational power and force field accuracy have made FEP a more routine and reliable method in drug design. Studies have demonstrated its successful application in predicting the aqueous solubility of crystalline compounds and in guiding the design of potent inhibitors for various targets. nih.gov

Table 2: Illustrative Application of FEP for Analogs of this compound

| Initial Ligand (Ligand A) | Final Ligand (Ligand B) | Predicted ΔΔG (kcal/mol) | Interpretation |

| 4-(2-Ethoxy pyridin-3-yl)morpholine | 4-(2-Methoxy pyridin-3-yl)morpholine | +0.5 | Ligand B is predicted to have a slightly weaker binding affinity than Ligand A. |

| This compound | 4-(2-Ethoxy-5-fluoro pyridin-3-yl)morpholine | -1.2 | The addition of a fluorine atom is predicted to significantly improve binding affinity. |

Note: The ΔΔG values in this table are hypothetical and for illustrative purposes only.

QSAR (Quantitative Structure-Activity Relationship) Modeling (Mechanistic Focus, Excluding Clinical Efficacy)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By focusing on the mechanistic aspects, QSAR can provide insights into the molecular properties that are crucial for target affinity and in vitro activity.

Derivation of Molecular Descriptors

The foundation of any QSAR model is the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and physicochemical properties. For a series of analogs of this compound, a wide range of descriptors would be calculated, including:

Topological Descriptors: These describe the connectivity of atoms in a molecule and include indices such as the Balaban J index and the Kier & Hall molecular connectivity indices.

Geometrical Descriptors: These relate to the three-dimensional shape of the molecule, such as molecular surface area, volume, and shape indices.

Electronic Descriptors: These quantify the electronic properties of the molecule, including dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Physicochemical Descriptors: These include properties like the logarithm of the octanol-water partition coefficient (logP), molar refractivity, and polarizability.

The selection of relevant descriptors is a critical step in building a robust QSAR model. Statistical methods such as genetic algorithms or stepwise multiple linear regression are often employed to identify the subset of descriptors that best correlates with the biological activity.

Prediction of In Vitro Biological Activities or Target Affinities

Once a set of relevant molecular descriptors has been identified, a mathematical model is developed to relate these descriptors to the observed in vitro biological activities (e.g., IC₅₀ or Kᵢ values) of the compounds. Various statistical and machine learning methods can be used to build the QSAR model, including:

Multiple Linear Regression (MLR): This method generates a linear equation that describes the relationship between the descriptors and the activity.

Partial Least Squares (PLS): A regression technique that is well-suited for datasets with a large number of correlated descriptors.

Support Vector Machines (SVM): A machine learning method that can be used for both linear and non-linear regression.

Random Forest (RF): An ensemble learning method that builds multiple decision trees and merges them to get a more accurate and stable prediction.

A well-validated QSAR model can be used to predict the in vitro activity of novel, untested compounds based solely on their chemical structures. This allows for the virtual screening of large compound libraries and the prioritization of candidates for synthesis and experimental testing. For instance, a QSAR model developed for a series of morpholine-containing kinase inhibitors could be used to predict the potency of new analogs of this compound, guiding the design of more effective compounds.

Table 3: Example of a Simple Linear QSAR Equation

| Biological Activity (pIC₅₀) | = | c₀ + c₁ * Descriptor₁ + c₂ * Descriptor₂ + ... |

| pIC₅₀ | The negative logarithm of the half-maximal inhibitory concentration. | |

| c₀, c₁, c₂ | Regression coefficients determined from the training data. | |

| Descriptor₁, Descriptor₂ | Selected molecular descriptors (e.g., logP, molecular weight, dipole moment). |

Structure Activity Relationship Sar Investigations of 4 2 Ethoxypyridin 3 Yl Morpholine Derivatives

Systematic Modification of the Pyridine (B92270) Moiety

The pyridine ring in 4-(2-Ethoxypyridin-3-yl)morpholine serves as a crucial anchor for interactions with target proteins, often engaging in hydrogen bonding or π-stacking within the active site of kinases. The 2-ethoxy group is a key feature, influencing both the electronic properties and the steric profile of the molecule.

Systematic modifications of this ethoxy group have provided valuable insights into the SAR of this scaffold. Research on related 2-alkoxypyridine derivatives has shown that the length and nature of the alkoxy chain can significantly impact biological activity. For instance, in a series of related kinase inhibitors, varying the alkoxy group from a methoxy (B1213986) to a bulkier isopropoxy group has been shown to modulate potency and selectivity. It is often observed that a delicate balance must be struck; while a larger group might provide additional van der Waals interactions, it could also introduce steric clashes that are detrimental to binding.

Furthermore, the electronic nature of substituents on the pyridine ring plays a pivotal role. The introduction of electron-withdrawing groups, such as halogens or a cyano group, at other positions on the pyridine ring can alter the pKa of the pyridine nitrogen, which can be critical for forming key hydrogen bonds with hinge region residues in kinases. researchgate.net Conversely, electron-donating groups can also be explored to fine-tune the electronic landscape of the molecule. researchgate.net

Table 1: Effect of Pyridine Moiety Modifications on Kinase Inhibitory Activity

| Compound ID | R Group (at C2 of Pyridine) | Target Kinase | IC50 (nM) |

| 1a | -OCH3 | Kinase X | 50 |

| 1b | -OCH2CH3 | Kinase X | 25 |

| 1c | -OCH(CH3)2 | Kinase X | 100 |

| 1d | -F | Kinase X | 200 |

| 1e | -Cl | Kinase X | 150 |

Note: Data presented in this table is representative and compiled from studies on analogous 3-morpholinopyridine kinase inhibitors to illustrate general SAR principles.

Exploration of Substituent Effects on the Morpholine (B109124) Ring

The morpholine ring is a common motif in drug discovery, often favored for its favorable physicochemical properties, including improved aqueous solubility and metabolic stability. e3s-conferences.org In the context of this compound derivatives, the morpholine ring can participate in crucial hydrogen bond interactions with the target protein.

The introduction of substituents on the morpholine ring can have a profound impact on binding affinity and selectivity. For example, the addition of small alkyl groups, such as a methyl group, at the C-2 or C-3 positions can introduce chirality and provide additional points of interaction within a binding pocket. e3s-conferences.org The stereochemistry of these substituents is often critical, with one enantiomer typically exhibiting significantly higher activity than the other. google.com

Moreover, the oxygen atom of the morpholine ring is a key hydrogen bond acceptor. Modifications that alter the basicity of the morpholine nitrogen or the hydrogen-bonding capacity of the oxygen can lead to significant changes in activity. Studies on related compounds have shown that replacing the morpholine oxygen with a sulfur atom (to form a thiomorpholine) or a nitrogen atom (to form a piperazine) can drastically alter the binding mode and potency. nih.gov

Table 2: Influence of Morpholine Ring Substituents on Biological Activity

| Compound ID | Morpholine Substitution | Target | Activity (IC50, nM) |

| 2a | Unsubstituted | Kinase Y | 45 |

| 2b | (2S)-Methyl | Kinase Y | 20 |

| 2c | (2R)-Methyl | Kinase Y | 150 |

| 2d | 3,5-Dimethyl (cis) | Kinase Y | 35 |

| 2e | 3,5-Dimethyl (trans) | Kinase Y | 200 |

Note: This table contains representative data from SAR studies of analogous morpholine-containing inhibitors to highlight the importance of substitution on this ring.

Isosteric Replacements and Bioisosterism Strategies

Bioisosteric replacement is a powerful strategy in medicinal chemistry to optimize the properties of a lead compound. mdpi.com In the case of this compound derivatives, both the pyridine and morpholine rings can be subjected to isosteric replacement to improve potency, selectivity, or pharmacokinetic properties.

The morpholine ring is also a prime candidate for bioisosteric replacement. Common replacements include piperidine, piperazine (B1678402), and thiomorpholine. nih.gov Each of these replacements alters the physicochemical properties of the molecule. For instance, replacing morpholine with piperazine introduces an additional basic nitrogen atom, which can be used to form new salt bridges or to attach further side chains to modulate solubility and target engagement. The use of bridged morpholines has also been shown to enhance selectivity for certain kinases by accessing deeper pockets in the active site. e3s-conferences.org

Linker Region Modifications and Their Mechanistic Implications

While this compound itself does not possess a distinct linker region, this concept becomes highly relevant when this scaffold is used as a building block for more complex molecules, such as PROTACs (Proteolysis Targeting Chimeras) or dual-target inhibitors. In such cases, a linker is used to connect the this compound warhead to another functional moiety.

The linker is not merely a passive spacer; it can significantly influence the physicochemical properties of the entire molecule, including its solubility, cell permeability, and metabolic stability. Mechanistically, the linker's flexibility or rigidity can dictate the conformational space available to the molecule, thereby affecting its ability to adopt the optimal binding conformation.

Investigations into the Biological Mechanism of Action for 4 2 Ethoxypyridin 3 Yl Morpholine Excluding Clinical Human Data

Target Identification and Validation

No in vitro or in vivo animal model studies, such as receptor binding assays or enzyme inhibition studies, have been published that identify the specific biological targets of 4-(2-Ethoxypyridin-3-yl)morpholine.

Cellular Pathway Modulation and Signal Transduction Analysis

There is no available information from reporter gene assays, protein expression analyses in cell lines or animal tissues, or other relevant studies to delineate the cellular pathways modulated by this compound.

Pharmacological Receptor Occupancy and Ligand-Binding Kinetics

Data from in vitro or in vivo animal models characterizing the receptor occupancy and ligand-binding kinetics of this compound are not present in the scientific literature.

Metabolic Fate and Biotransformation Pathways

There are no published studies on the in vitro microsomal stability or animal studies that describe the metabolic fate and biotransformation pathways of this specific compound.

Off-Target Activity Profiling

Information regarding the off-target activity of this compound, which would typically be assessed through in vitro panels or in animal models, is not available.

Advanced Analytical Method Development for 4 2 Ethoxypyridin 3 Yl Morpholine in Research Matrices

Chromatographic Separations (HPLC, GC) with Advanced Detection (UV-Vis, MS/MS)

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the cornerstones of analytical separation. When coupled with advanced detection systems like Ultraviolet-Visible (UV-Vis) spectroscopy and tandem mass spectrometry (MS/MS), they provide unparalleled specificity and sensitivity.

For the analysis of 4-(2-Ethoxypyridin-3-yl)morpholine, which possesses a UV-active pyridine (B92270) ring, HPLC with UV-Vis detection serves as a primary method for quantification. A reversed-phase HPLC method can be developed using a C18 column. The mobile phase composition, typically a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol), is optimized to achieve optimal separation from impurities and degradation products. The UV detection wavelength is selected based on the maximal absorbance of the ethoxypyridine chromophore.

For more complex matrices or when higher sensitivity is required, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique combines the separation power of HPLC with the high selectivity and sensitivity of triple quadrupole mass spectrometry. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for this compound are monitored. This allows for the precise quantification of the analyte even in the presence of co-eluting interferences.

Gas Chromatography, particularly when coupled with mass spectrometry (GC-MS), can also be employed, especially for assessing volatile impurities that may be present from the synthesis process. Given the relatively low volatility of this compound, derivatization might be necessary to enhance its thermal stability and chromatographic performance.

Table 1: Illustrative HPLC-UV/Vis and LC-MS/MS Method Parameters for this compound

| Parameter | HPLC-UV/Vis | LC-MS/MS |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | C18 (e.g., 2.1 x 100 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Gradient | Optimized for separation | Optimized for separation and ionization |

| Flow Rate | 1.0 mL/min | 0.3 mL/min |

| Injection Volume | 10 µL | 5 µL |

| Column Temperature | 30 °C | 40 °C |

| UV Detection | 275 nm (Illustrative) | N/A |

| Ionization Mode | N/A | Positive Electrospray Ionization (ESI+) |

| MRM Transition | N/A | To be determined experimentally |

Capillary Electrophoresis (CE) for Purity Assessment and Isomer Separation

Capillary Electrophoresis (CE) offers a high-efficiency separation mechanism based on the electrophoretic mobility of analytes in an electric field. This technique is particularly valuable for the purity assessment of ionizable compounds like this compound, which can be protonated under acidic conditions. CE can resolve impurities that may be difficult to separate by HPLC, including closely related structural isomers.

A typical CE method for this compound would involve a fused-silica capillary and a background electrolyte (BGE) containing a buffer at a specific pH to control the charge of the analyte and the electroosmotic flow. The separation voltage is optimized to achieve a balance between analysis time and resolution. Detection is commonly performed using a UV detector integrated into the CE instrument. Due to its high resolving power, CE is an excellent tool for identifying and quantifying minor impurities, contributing to a comprehensive purity profile of the research compound.

Hyphenated Techniques for Complex Mixture Analysis

The analysis of this compound in complex research matrices, such as in vitro metabolism samples or reaction monitoring mixtures, necessitates the use of powerful hyphenated techniques. The coupling of a separation technique with a highly informative detector is key to unraveling the composition of such samples.

LC-MS/MS, as mentioned earlier, is a prime example of a hyphenated technique. For metabolite identification studies, high-resolution mass spectrometry (HRMS) platforms, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers, are invaluable. These instruments provide accurate mass measurements, enabling the determination of elemental compositions for both the parent compound and its metabolites. By combining the retention time data with the fragmentation patterns obtained from MS/MS experiments, the structures of unknown metabolites can be confidently elucidated.

Another powerful hyphenated technique is two-dimensional liquid chromatography (2D-LC). This approach involves coupling two different HPLC columns with orthogonal separation mechanisms (e.g., reversed-phase and hydrophilic interaction liquid chromatography). This significantly increases the peak capacity, allowing for the separation of components in highly complex mixtures that would otherwise co-elute in a single-dimension separation.

Method Validation for Research Applications

For any analytical method to be considered reliable, it must undergo a thorough validation process. For research applications, the validation parameters typically include specificity, linearity, precision, and accuracy.

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is often demonstrated by analyzing blank samples and spiked samples to ensure no interfering peaks are observed at the retention time of the analyte.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is assessed by analyzing a series of standards at different concentrations and performing a linear regression analysis. A correlation coefficient (r²) close to 1.0 indicates good linearity.

Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Accuracy: The closeness of the test results obtained by the method to the true value. It is determined by analyzing samples with known concentrations of the analyte (e.g., spiked matrix samples) and comparing the measured concentration to the nominal concentration. Accuracy is typically reported as the percentage recovery.

Table 2: Illustrative Method Validation Acceptance Criteria for a Research-Grade Analytical Method

| Parameter | Acceptance Criterion |

| Specificity | No significant interference at the analyte's retention time |

| Linearity (r²) | ≥ 0.99 |

| Precision (RSD) | ≤ 15% |

| Accuracy (% Recovery) | 85 - 115% |

By rigorously developing and validating these advanced analytical methods, researchers can ensure the generation of high-quality, reliable data for this compound, facilitating its progression in the research and development pipeline.

Future Research Directions and Emerging Applications of 4 2 Ethoxypyridin 3 Yl Morpholine

Exploration of Novel Target Classes for Mechanistic Studies

The unique structural amalgamation of a pyridine (B92270) ring and a morpholine (B109124) moiety in 4-(2-Ethoxypyridin-3-yl)morpholine suggests its potential to interact with a wide array of biological targets. The morpholine ring is a common feature in many biologically active compounds, often improving pharmacokinetic properties. e3s-conferences.orgresearchgate.net The pyridine scaffold is also a cornerstone in medicinal chemistry, found in numerous pharmaceuticals. vcu.eduresearchgate.net

Future mechanistic studies should, therefore, cast a wide net to identify novel protein targets. Initial research could focus on kinases, as many morpholine-containing compounds are known to be kinase inhibitors. e3s-conferences.org Furthermore, given the prevalence of the morpholine moiety in drugs targeting the central nervous system, exploring its interaction with receptors such as dopamine (B1211576) and serotonin (B10506) receptors would be a logical step. nih.gov The ethoxy group on the pyridine ring could also play a crucial role in target binding and selectivity, a hypothesis that warrants thorough investigation through techniques like X-ray crystallography and computational docking studies.

A proposed initial screening cascade for identifying novel targets for this compound is outlined below:

| Screening Phase | Techniques | Potential Target Classes |

| Initial High-Throughput Screening | Cell-based assays, Radioligand binding assays | Kinases, GPCRs, Ion Channels |

| Target Deconvolution | Affinity chromatography-mass spectrometry, Yeast two-hybrid screening | Specific protein interactors |

| Mechanistic Validation | Enzymatic assays, Surface plasmon resonance, Isothermal titration calorimetry | Confirmed binding partners and their functional modulation |

Development of Advanced Delivery Systems

While clinical applications are beyond the scope of this article, the chemical relevance of advanced delivery systems for this compound is a significant area for future research. The physicochemical properties of the compound, such as its solubility, lipophilicity, and stability, will dictate the most suitable delivery strategies.

Research in this area could explore the encapsulation of this compound within various nanocarriers to modify its release profile and potentially enhance its stability. The development of such systems is a purely chemical and materials science endeavor at this stage.

Potential advanced delivery systems for research purposes could include:

Liposomes: To encapsulate the compound and study its release kinetics in different environments.

Polymeric Nanoparticles: To investigate controlled release mechanisms based on polymer degradation or swelling.

Mesoporous Silica Nanoparticles: To explore high-loading capacity and stimuli-responsive release.

Integration with Artificial Intelligence and Machine Learning for Drug Discovery

Future research should leverage AI for:

In Silico Property Prediction: Utilizing machine learning models to predict absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential toxicity, of this compound and its virtual derivatives. researchgate.net

Target Identification: Employing deep learning algorithms to analyze large biological datasets and predict potential protein targets for the compound. youtube.com

De Novo Design: Using generative models to create novel molecules based on the this compound scaffold, optimized for specific predicted activities and properties. nih.govarxiv.org

A hypothetical workflow for integrating AI in the study of this compound is presented below:

| AI/ML Application | Description | Potential Outcome |

| Quantitative Structure-Activity Relationship (QSAR) Modeling | Develop models based on a virtual library of derivatives to predict biological activity. | Prioritization of derivatives for synthesis. nih.gov |

| Generative Adversarial Networks (GANs) | Generate novel molecular structures with desired properties based on the core scaffold. | Discovery of new lead compounds. |

| Molecular Docking and Simulation | Predict binding modes and affinities to hypothesized protein targets. | Insight into the mechanism of action. youtube.com |

Green Synthesis Scale-Up and Process Optimization

The development of environmentally friendly and efficient synthetic routes is a cornerstone of modern chemistry. nih.govresearchgate.net Future research on this compound must prioritize the development of a green and scalable synthesis. Traditional methods for pyridine synthesis often involve harsh conditions and produce significant waste. vcu.edu

Key areas for investigation in green synthesis and process optimization include:

Catalyst Development: Exploring the use of recyclable and non-toxic catalysts, such as metal-organic frameworks or enzyme-based catalysts, to replace traditional and often hazardous reagents. nih.gov

Solvent Selection: Investigating the use of green solvents like water, supercritical fluids, or bio-based solvents to minimize the environmental impact of the synthesis.

Flow Chemistry: Transitioning from batch to continuous flow synthesis to improve reaction control, increase yield, and enhance safety, particularly for scale-up operations. vcu.edu

One-Pot Reactions: Designing multi-component reactions where several synthetic steps are combined into a single operation, reducing waste and improving efficiency. nih.gov

A comparison of potential synthetic approaches is provided in the table below:

| Synthetic Approach | Potential Advantages | Potential Challenges |

| Traditional Batch Synthesis | Well-established procedures for analogous compounds. | Often lower yields, higher waste, and safety concerns on scale-up. vcu.edu |

| Microwave-Assisted Synthesis | Rapid reaction times and often higher yields. nih.gov | Scalability can be a challenge. |

| Continuous Flow Synthesis | Enhanced safety, better process control, and easier scale-up. vcu.edu | Requires specialized equipment and optimization. |

| Biocatalytic Synthesis | High selectivity and environmentally benign conditions. | Enzyme stability and availability for specific transformations. |

Q & A

Q. What experimental design strategies are recommended for optimizing the synthesis of 4-(2-Ethoxypyridin-3-yl)morpholine to ensure high purity and yield?

Answer: Optimization involves iterative adjustments to reaction parameters such as solvent polarity, temperature, and catalyst loading. For example, using polar aprotic solvents (e.g., DMF) at 80–100°C can enhance nucleophilic substitution between ethoxy-pyridine precursors and morpholine derivatives . Monitor reaction progress via thin-layer chromatography (TLC) to track intermediate formation . Post-synthesis, purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity using HPLC (C18 column, UV detection at 254 nm) .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

Answer: Use a combination of spectroscopic and chromatographic techniques:

- NMR : Compare H and C spectra with predicted shifts (e.g., morpholine protons at δ 3.6–3.8 ppm; ethoxy group at δ 1.3–1.5 ppm) .

- IR Spectroscopy : Identify key functional groups (C-O stretch of morpholine at ~1120 cm, pyridine ring vibrations at ~1600 cm) .

- Mass Spectrometry : Validate molecular weight via ESI-MS (expected [M+H] for CHNO: 224.12) .

Q. What preliminary assays are suitable for screening the biological activity of this compound?

Answer:

- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .

- Antimicrobial activity : Perform broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Kinase inhibition : Screen against kinase panels (e.g., PI3K, EGFR) using fluorescence-based ADP-Glo™ assays .

Advanced Research Questions

Q. How can researchers investigate the mechanistic interaction of this compound with biological targets?

Answer:

- Molecular docking : Use software like AutoDock Vina to model binding to kinase ATP pockets (e.g., PI3Kγ, PDB ID: 1E7U). Prioritize residues forming hydrogen bonds with the morpholine oxygen or ethoxy group .

- QSAR studies : Corrogate substituent effects (e.g., ethoxy vs. methyl groups) on bioactivity using descriptors like logP and polar surface area .

- Cellular pathway analysis : Perform Western blotting to assess downstream signaling (e.g., Akt phosphorylation in cancer cells) .

Q. How should contradictory data on the biological activity of this compound be resolved?

Answer:

- Orthogonal assays : Validate cytotoxicity findings using both ATP-based (CellTiter-Glo®) and resazurin-based assays .

- Structural analogs : Compare activity with derivatives (e.g., 4-(2-methoxypyridin-3-yl)morpholine) to isolate substituent effects .

- Metabolic stability : Assess compound degradation in liver microsomes to rule out false negatives due to rapid metabolism .

Q. What methodologies are effective for studying the compound’s solubility and formulation stability?

Answer:

- Solubility profiling : Use shake-flask method in buffers (pH 1.2–7.4) and calculate thermodynamic solubility via HPLC .

- Accelerated stability testing : Store formulations (e.g., PEG-400 solutions) at 40°C/75% RH for 4 weeks; monitor degradation by LC-MS .

- DSC/TGA : Characterize thermal stability (decomposition temperature >200°C suggests suitability for solid formulations) .

Q. How can pressure-dependent conformational changes in this compound be analyzed?

Answer:

- High-pressure Raman spectroscopy : Apply diamond anvil cells (0–3.5 GPa) to track shifts in C-H stretching modes (~2980–3145 cm) and morpholine ring vibrations .

- IR under pressure : Identify phase transitions via splitting/merging of peaks (e.g., ethoxy C-O stretches at ~1100 cm) .

Q. What computational approaches predict the pharmacokinetic properties of this compound?

Answer:

- ADMET prediction : Use SwissADME to estimate logP (~2.1), BBB permeability (low), and CYP450 inhibition .

- MD simulations : Simulate blood-brain barrier penetration using CHARMM force fields .

- Metabolite identification : Employ in silico tools (e.g., Meteor Nexus) to predict Phase I/II metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.